molecular formula C13H14N2O7 B4991210 Methyl 3-[(2-ethoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(2-ethoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B4991210
M. Wt: 310.26 g/mol
InChI Key: LLOWHSOHSHULDH-UHFFFAOYSA-N
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Description

Methyl 3-[(2-ethoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate is an organic compound with a complex structure, characterized by the presence of a nitro group, an ester group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2-ethoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with methyl 2-ethoxy-2-oxoethylcarbamate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.

    Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids.

    Substitution: Various substituted carbamoyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors, which can be useful in studying enzyme mechanisms and developing new drugs.

    Medicine: Some derivatives of this compound have exhibited antimicrobial and anticancer properties, making them candidates for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-[(2-ethoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • Methyl 3-[(2-methoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate
  • Ethyl 3-[(2-ethoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate
  • Methyl 3-[(2-ethoxy-2-oxoethyl)carbamoyl]-4-nitrobenzoate

Comparison: Methyl 3-[(2-ethoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where others may not be as effective.

Properties

IUPAC Name

methyl 3-[(2-ethoxy-2-oxoethyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O7/c1-3-22-11(16)7-14-12(17)8-4-9(13(18)21-2)6-10(5-8)15(19)20/h4-6H,3,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOWHSOHSHULDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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